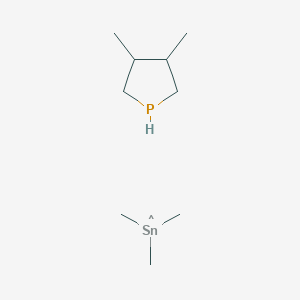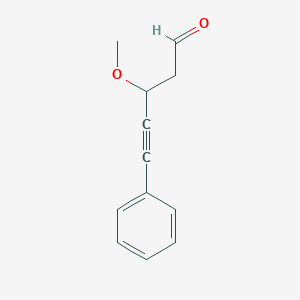
Carbonic acid;octadec-9-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonic acid;octadec-9-en-1-ol can be synthesized through the hydrogenation of oleic acid esters. The Bouveault–Blanc reduction is a common method used to produce this compound, which avoids the reduction of the C=C group . The required oleate esters are typically obtained from natural sources such as beef fat, fish oil, and olive oil .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrogenation of oleic acid esters under controlled conditions to ensure the preservation of the double bond. This process is refined to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;octadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride.
Major Products Formed
Oxidation: Oleic acid and olealdehyde.
Reduction: Stearyl alcohol.
Substitution: Oleyl chloride.
Applications De Recherche Scientifique
Carbonic acid;octadec-9-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid;octadec-9-en-1-ol involves its role as a nonionic surfactant. It reduces surface tension and enhances the mixing of hydrophobic and hydrophilic substances. In biological systems, it acts as a metabolite and participates in lipid metabolism pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearyl alcohol: A saturated fatty alcohol with similar applications in cosmetics and industrial formulations.
Oleic acid: The corresponding fatty acid with similar chemical properties but different applications.
Oleylamine: The corresponding amine with applications in organic synthesis and material science.
Uniqueness
Carbonic acid;octadec-9-en-1-ol is unique due to its unsaturated nature, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. Its ability to act as a nonionic surfactant and its applications in various industries highlight its versatility .
Propriétés
Numéro CAS |
137888-76-7 |
|---|---|
Formule moléculaire |
C37H74O5 |
Poids moléculaire |
599.0 g/mol |
Nom IUPAC |
carbonic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/2C18H36O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;2-1(3)4/h2*9-10,19H,2-8,11-18H2,1H3;(H2,2,3,4) |
Clé InChI |
BFYCMIOBMSJZNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCO.CCCCCCCCC=CCCCCCCCCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


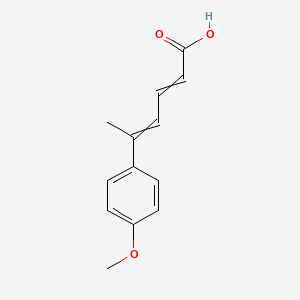
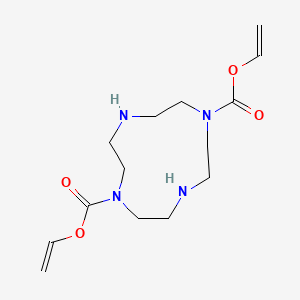
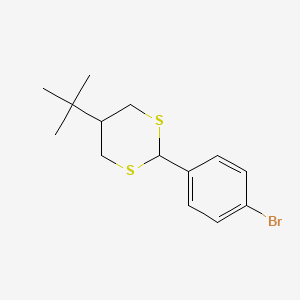
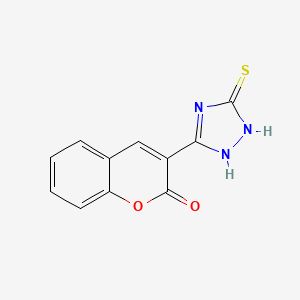
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
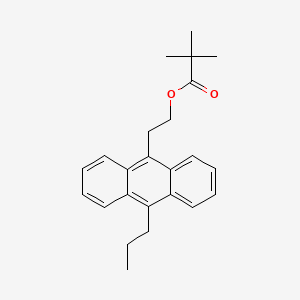
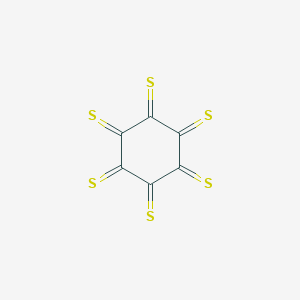

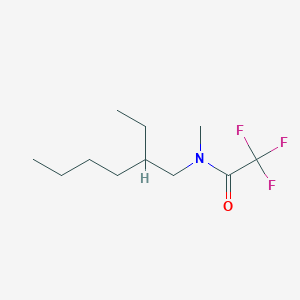
![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
